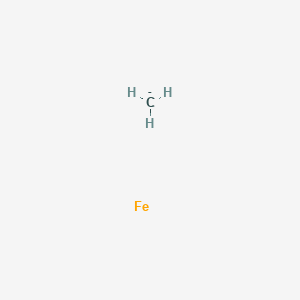
Carbanide;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;iron, also known as iron carbide, is a compound consisting of iron and carbon. It is a member of the class of compounds known as carbides, which are characterized by the presence of carbon atoms bonded to a less electronegative element. Iron carbide is particularly notable for its magnetic properties and its role in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron carbide can be synthesized through several methods. One common laboratory method involves the carburization of iron at high temperatures. This process typically involves heating iron in the presence of a carbon source, such as methane or carbon monoxide, at temperatures ranging from 600°C to 1000°C. The reaction can be represented as:
3Fe+CH4→Fe3C+2H2
Another method involves the reduction of iron oxides with carbon at high temperatures. This process is often used in industrial settings and can be represented as:
Fe2O3+3C→2Fe+3CO
Industrial Production Methods
In industrial settings, iron carbide is often produced through the direct reduction of iron ore using a carbon source. This process, known as the iron carbide process, involves the reduction of iron ore in a fluidized bed reactor at temperatures around 600°C to 700°C. The resulting iron carbide can then be used as a feedstock for steel production.
Chemical Reactions Analysis
Types of Reactions
Iron carbide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Iron carbide can be oxidized to form iron oxides and carbon dioxide. This reaction typically occurs at high temperatures and can be represented as:
Fe3C+4O2→3Fe2O3+CO2
-
Reduction: : Iron carbide can be reduced to metallic iron and carbon. This reaction is often used in the production of steel and can be represented as:
Fe3C+3H2→3Fe+CH4
-
Substitution: : Iron carbide can undergo substitution reactions with various reagents, leading to the formation of different iron compounds.
Common Reagents and Conditions
Common reagents used in the reactions of iron carbide include oxygen, hydrogen, and various carbon sources. The reactions typically occur at high temperatures, often exceeding 600°C.
Major Products
The major products formed from the reactions of iron carbide include iron oxides, metallic iron, and various hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Iron carbide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : In chemistry, iron carbide is used as a catalyst in various chemical reactions, including the Fischer-Tropsch synthesis, which is used to produce hydrocarbons from carbon monoxide and hydrogen.
-
Biology: : In biology, iron carbide nanoparticles are used in magnetic separation techniques, which are employed to isolate specific types of cells or biomolecules from complex mixtures.
-
Medicine: : In medicine, iron carbide nanoparticles are used in magnetic resonance imaging (MRI) as contrast agents. They are also being explored for use in magnetic hyperthermia, a treatment for cancer that involves heating magnetic nanoparticles to kill cancer cells.
-
Industry: : In industry, iron carbide is used as a feedstock for steel production. It is also used in the production of hard coatings and cutting tools due to its hardness and wear resistance.
Mechanism of Action
The mechanism by which iron carbide exerts its effects depends on its specific application. In catalytic reactions, iron carbide acts as a catalyst by providing a surface for the reactants to adsorb and react. In magnetic applications, the magnetic properties of iron carbide are exploited to manipulate and control magnetic fields. The molecular targets and pathways involved in these processes vary depending on the specific application.
Comparison with Similar Compounds
Iron carbide can be compared with other similar compounds, such as iron oxides and other metal carbides.
-
Iron Oxides: : Unlike iron carbide, iron oxides are primarily used for their magnetic properties and as pigments. Iron oxides are also used in the production of iron and steel, but they do not have the same catalytic properties as iron carbide.
-
Other Metal Carbides: : Other metal carbides, such as tungsten carbide and silicon carbide, are known for their hardness and are used in cutting tools and abrasives. Iron carbide, while also hard, is more commonly used in catalytic and magnetic applications.
List of Similar Compounds
- Iron oxides (e.g., FeO, Fe2O3, Fe3O4)
- Tungsten carbide (WC)
- Silicon carbide (SiC)
- Titanium carbide (TiC)
Properties
CAS No. |
110527-90-7 |
|---|---|
Molecular Formula |
CH3Fe- |
Molecular Weight |
70.88 g/mol |
IUPAC Name |
carbanide;iron |
InChI |
InChI=1S/CH3.Fe/h1H3;/q-1; |
InChI Key |
VNXDDLGFKMIFKO-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















